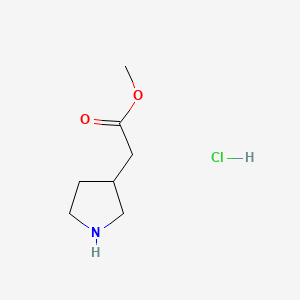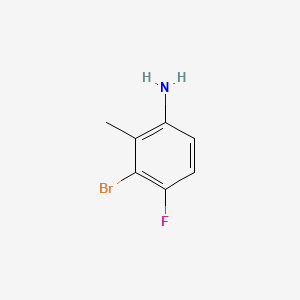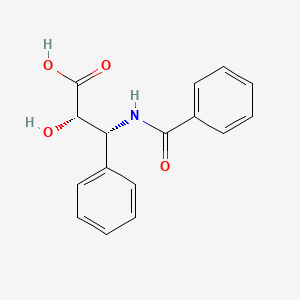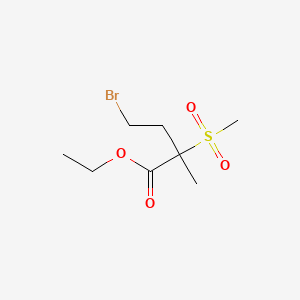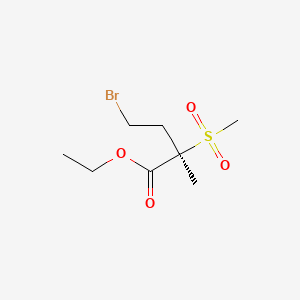
bis-Tedizolidyl Phosphate Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Flame Retardant Vitrimers
Scientific Field
Material Science Summary of Application: Phosphate diester-based vitrimers are used to create flame retardant materials. These materials are UV curable, recyclable, and flame retardant, making them ideal for a variety of applications. Methods of Application: The phosphate diesters serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures, while acrylate groups serve as UV curable units as well as transesterification collaborators. After the facile UV curing, an intrinsic flame-retardant and mechanically strong dynamic network was achieved due to abundant hydrogen bonds between P−OH and C=O structures . Results or Outcomes: This highly cross-linked network exhibited an attractive recyclability even at temperatures lower than Tg. This phosphate diester-based mixed transesterification concept represents an efficient approach for developing multifunctional vitrimers .
Hyperbranched Phosphated Polycarboxylate Superplasticizers
Scientific Field
Polymer Chemistry Summary of Application: Hyperbranched phosphated polycarboxylate superplasticizers (PCEs) containing phosphate monoester and phosphate diester are used in the construction industry to improve the workability of concrete. Methods of Application: The hyperbranched structures were constructed using a special monomer dimethylaminoethyl methacrylate (DMAMEA) to create the branches during the polymerization . Results or Outcomes: The adsorption behavior and dispersing capability of these superplasticizers were investigated, but the specific results were not detailed in the source .
DNA and RNA Structures
Scientific Field
Biochemistry Summary of Application: Phosphate diesters play a critical role in nature - they are the molecular ‘tape’ that connect the individual nucleotides in DNA and RNA via a sugar-phosphate backbone . Methods of Application: The phosphate diesters form the backbone of the DNA and RNA structures, connecting the individual nucleotides together . Results or Outcomes: This structure is fundamental to the function of DNA and RNA in coding genetic information .
UV Curable Polymers
Scientific Field
Polymer Chemistry Summary of Application: Phosphate diester-based polymers have been developed that are UV curable, recyclable, and flame retardant . Methods of Application: The phosphate diesters serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures, while acrylate groups serve as UV curable units . Results or Outcomes: This approach has led to the development of multifunctional vitrimers that can be used in a variety of applications .
Catalyst-Free Mixed Transesterification
Scientific Field
Polymer Chemistry Summary of Application: Phosphate diester-based polymers have been developed that are UV curable, recyclable, and flame retardant . This is achieved through a process called catalyst-free mixed transesterification . Methods of Application: In this system, the phosphate diesters serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures, while acrylate groups serve as UV curable units as well as transesterification collaborators . Results or Outcomes: After the facile UV curing, an intrinsic flame-retardant and mechanically strong dynamic network was achieved due to abundant hydrogen bonds between P−OH and C=O structures . Additionally, this highly cross-linked network exhibited an attractive recyclability even at temperatures lower than Tg .
Reference Materials
Scientific Field
Analytical Chemistry Summary of Application: Phosphate diesters like bis-Tedizolidyl Phosphate Diester are used as reference materials in analytical chemistry . Methods of Application: These reference materials are used to calibrate instruments, validate methods, and ensure the accuracy of results in analytical chemistry . Results or Outcomes: The use of reference materials like bis-Tedizolidyl Phosphate Diester helps to maintain the quality and reliability of analytical results .
Propriétés
Numéro CAS |
1256966-02-5 |
|---|---|
Nom du produit |
bis-Tedizolidyl Phosphate Diester |
Formule moléculaire |
C34H29F2N12O8P |
Poids moléculaire |
802.653 |
Nom IUPAC |
bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1 |
Clé InChI |
UGUGELYBSIMIPH-DNQXCXABSA-N |
SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |
Synonymes |
(5R,5’R)-5,5’-[Phosphinicobis(oxymethylene)]bis[3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



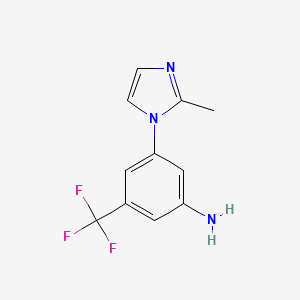
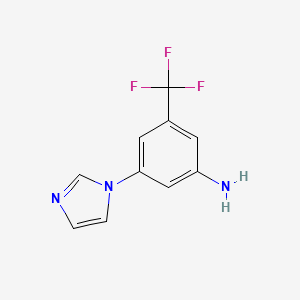
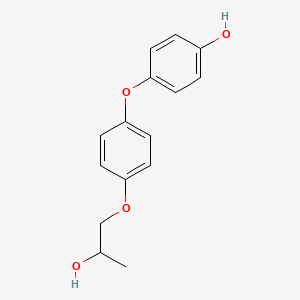
![4-[4-[2-(2-Pyridyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
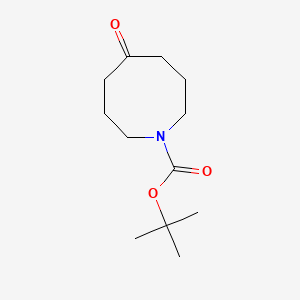
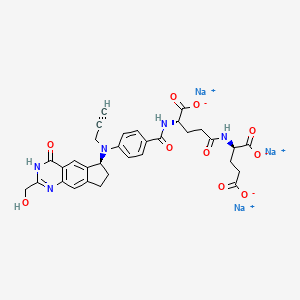
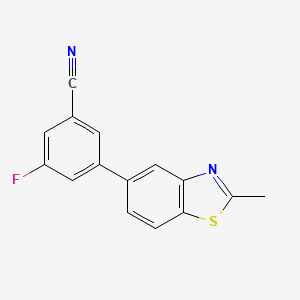
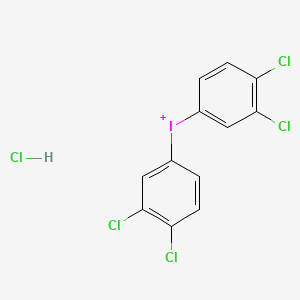
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
